molecular formula C6H5FIN B1304776 5-Fluoro-2-iodoaniline CAS No. 255724-71-1

5-Fluoro-2-iodoaniline

Cat. No. B1304776
M. Wt: 237.01 g/mol
InChI Key: UCPDOOZBROQHME-UHFFFAOYSA-N
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Patent
US08110575B2

Procedure details

160 mL of THF were placed in the flask and degassed with argon. Then 10 g (45 mmol) 5-fluoro-2-iodo-aniline, 1.5 g (2.1 mmol) PdCl2(PPh3)2 and 0.40 g (2.1 mmol) copper iodide were added and the flask was rinsed with argon. Then 18 mL (0.13 mol) triethylamine were added and 3.0 g (55 mmol) 1-butyne (in gaseous form) were passed through the solution. The reaction mixture was stirred for 3 h at RT, then diluted with diethyl ether, filtered through kieselguhr and evaporated down.
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.[F:6][C:7]1[CH:8]=[CH:9][C:10](I)=[C:11]([CH:13]=1)[NH2:12].C(N(CC)CC)C.C#CCC>C(OCC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[C:5]([C:10]1[CH:9]=[CH:8][C:7]([F:6])=[CH:13][C:11]=1[NH2:12])#[C:1][CH2:2][CH3:3] |^1:33,52|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(N)C1)I
Name
Quantity
1.5 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C#CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
WASH
Type
WASH
Details
the flask was rinsed with argon
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#CCC)C1=C(C=C(C=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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